Butyl[(2,6-difluorophenyl)methyl]amine
CAS No.:
Cat. No.: VC17833734
Molecular Formula: C11H15F2N
Molecular Weight: 199.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15F2N |
|---|---|
| Molecular Weight | 199.24 g/mol |
| IUPAC Name | N-[(2,6-difluorophenyl)methyl]butan-1-amine |
| Standard InChI | InChI=1S/C11H15F2N/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,14H,2-3,7-8H2,1H3 |
| Standard InChI Key | JPFAWXZRKKENMB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNCC1=C(C=CC=C1F)F |
Introduction
Butyl[(2,6-difluorophenyl)methyl]amine is an organic compound characterized by the presence of a butyl group and a difluorophenyl moiety attached to a methylamine structure. The molecular formula of this compound is C11H15F2N, with a formula weight of approximately 199.24 g/mol . This compound is of interest in various fields of chemistry due to its structural features, which can influence its chemical reactivity and biological activity.
Synthesis and Chemical Reactions
The synthesis of butyl[(2,6-difluorophenyl)methyl]amine typically involves multi-step organic reactions. While specific synthetic routes are not detailed in available sources, common methods for synthesizing similar compounds include nucleophilic substitution reactions and reductive amination. Understanding these reactions is crucial for optimizing yield and purity.
Biological Activity and Potential Applications
Compounds with fluorinated phenyl groups often exhibit enhanced pharmacological properties, including increased metabolic stability and improved bioavailability. Preliminary studies suggest that similar compounds may show activity against various biological targets, although specific data on butyl[(2,6-difluorophenyl)methyl]amine is limited. Further research is necessary to elucidate its interactions within biological systems and potential therapeutic roles.
Comparison with Similar Compounds
Several compounds share structural similarities with butyl[(2,6-difluorophenyl)methyl]amine. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl[(2,3-difluorophenyl)methyl]amine | Contains a tert-butyl group and a difluorophenyl moiety | Exhibits steric hindrance and different biological activity profiles. |
| (2,3-Difluorophenyl)methylamine | Lacks the alkyl group | More polar; may have different solubility characteristics. |
| Propyl[(2,3-difluorophenyl)methyl]amine | Similar difluorophenyl structure but with propyl group | May exhibit varied pharmacokinetics compared to butyl derivative. |
These comparisons highlight how slight modifications in chemical structure can lead to significant differences in chemical behavior and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume